molecular formula C24H27N3O2S B2509430 N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE CAS No. 877659-17-1

N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B2509430
CAS No.: 877659-17-1
M. Wt: 421.56
InChI Key: NNETZTZNTVDGKV-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of indole, pyrrolidine, and acetamide groups

Preparation Methods

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Attachment of the Acetamide Group: The acetamide group can be attached through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

    Final Assembly: The final compound is assembled by linking the indole, pyrrolidine, and acetamide groups through appropriate coupling reactions, often involving reagents like EDCI or DCC for peptide bond formation.

Chemical Reactions Analysis

N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), which can reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide group, using reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the aromatic rings, using palladium catalysts and boronic acids.

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a modulator of biological processes.

    Chemical Biology: The compound serves as a tool for probing the mechanisms of action of related bioactive molecules.

    Industrial Applications: It may be explored for its potential use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrrolidine moieties are known to interact with various biological macromolecules, potentially modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:

    Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole core and exhibit various biological activities.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and prolinol are structurally related and are used in medicinal chemistry.

    Acetamide Derivatives: Compounds like N-phenylacetamide and acetanilide are similar in structure and are used in various chemical and pharmaceutical applications.

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-18-8-10-19(11-9-18)14-25-23(28)17-30-22-15-27(21-7-3-2-6-20(21)22)16-24(29)26-12-4-5-13-26/h2-3,6-11,15H,4-5,12-14,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNETZTZNTVDGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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